![molecular formula C7H8O2P+ B8804695 Benzyl-phosphinic acid](/img/structure/B8804695.png)
Benzyl-phosphinic acid
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Description
Benzyl-phosphinic acid is a useful research compound. Its molecular formula is C7H8O2P+ and its molecular weight is 155.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Benzyl-phosphinic acid and its derivatives have shown potential antimicrobial activity. Research indicates that phosphonic acid derivatives can inhibit the growth of pathogens such as Mycobacterium tuberculosis, which is significant given the global burden of tuberculosis. In vitro studies have demonstrated that similar compounds exhibit substantial antibacterial effects, suggesting that this compound may also possess similar properties.
1.2 Anticancer Activity
The anticancer potential of this compound is being investigated due to its ability to modulate cellular signaling pathways. Studies have indicated that phosphonic acids can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For example, preliminary research has shown that treatment with phosphonic acid derivatives leads to increased apoptosis in various cancer models, highlighting their therapeutic potential .
Environmental Applications
2.1 Detection of Chemical Warfare Agents
this compound plays a crucial role in the detection and identification of nerve agent degradation products, such as pinacolyl methylphosphonic acid (PMPA). The derivatization of phosphonic acids using benzyl trichloroacetimidates under optimized conditions has proven effective for analyzing these compounds in complex matrices like soil and fatty liquids . This application is particularly relevant for organizations focused on chemical weapons disarmament.
Analytical Chemistry
3.1 Derivatization Techniques
The use of benzyl trichloroacetimidates for the benzylation of phosphonic acids has been optimized for analytical purposes. This method enhances the detectability of phosphonic acids through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The optimized reaction conditions allow for efficient derivatization, facilitating the identification of trace amounts of phosphonic acids in environmental samples .
Synthesis and Functionalization
4.1 Synthesis of Phosphinic Acid Derivatives
Research into the synthesis of this compound has revealed methods for creating unsymmetrical phosphinic acids through base-promoted reactions. These synthetic pathways are essential for developing new compounds with tailored properties for specific applications in drug design and material science .
Case Studies
Properties
Molecular Formula |
C7H8O2P+ |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
benzyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2/p+1 |
InChI Key |
MYLBOHHLWPWOFA-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](=O)O |
Origin of Product |
United States |
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